3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 1,3-thiazolidin-4-one ring system. Key structural elements include:
- Cyclohexyl substituent at the N3 position of the thiazolidinone ring, enhancing lipophilicity .
- (Z)-configuration of the exocyclic methylidene group, critical for spatial orientation and intermolecular interactions .
- Methyl group at the C9 position of the pyrido-pyrimidinone, modulating steric effects . Its molecular formula is C₂₄H₂₅N₅O₃S₂, with an average molecular mass of 503.62 g/mol and a monoisotopic mass of 503.1417 g/mol .
Properties
Molecular Formula |
C21H24N4O3S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S2/c1-13-6-5-10-24-18(13)23-17(22-9-11-26)15(19(24)27)12-16-20(28)25(21(29)30-16)14-7-3-2-4-8-14/h5-6,10,12,14,22,26H,2-4,7-9,11H2,1H3/b16-12- |
InChI Key |
KDGFULAVINDTTO-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing promising results.
In Vitro Studies :
- The compound demonstrated an IC50 value of 200 µg/mL against the HeLa (human cervical cancer) cell line, indicating moderate potency compared to established anticancer agents .
Structure–Activity Relationship (SAR) :
- The presence of the thiazolidinone ring is crucial for biological activity. Variations in substituents on this ring can affect potency; larger or more complex substituents often lead to decreased activity .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which is critical in drug development for targeting specific pathways in cancer and other diseases.
Mechanism of Action :
- The thiazolidinone moiety may interact with active sites of enzymes, potentially leading to inhibition of key metabolic pathways involved in tumor growth and proliferation.
Case Study 1: Anticancer Activity Against HeLa Cells
A study conducted on the efficacy of the compound against HeLa cells provided insights into its anticancer properties. The results indicated that modifications in the thiazolidinone structure could enhance cytotoxic effects:
- Methodology : Various derivatives were synthesized and tested for cytotoxicity.
- Findings : Certain derivatives exhibited enhanced activity, suggesting that specific structural modifications can optimize therapeutic effects .
Case Study 2: Enzyme Inhibition Profile
Research into the enzyme inhibition profile of the compound revealed its potential as a lead compound for further development:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-hydroxyethylamino group provides a reactive site for nucleophilic attack. Potential modifications include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility.
-
Acylation : Reaction with acylating agents (e.g., acetyl chloride) to introduce protective groups or modify pharmacokinetics.
Reduction Reactions
The 4-oxo group in the thiazolidinone moiety can undergo reduction:
-
Ketone reduction : Use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the carbonyl group to a secondary alcohol .
-
Thioxo group reduction : The sulfur-containing group (2-thioxo) may react with strong reducing agents to form thiols, though specific conditions require optimization.
Oxidation Reactions
The thioxo group (C=S) is susceptible to oxidation:
-
Sulfide to sulfoxide/sulfone : Oxidants like hydrogen peroxide (H₂O₂) or mCPBA (meta-chloroperbenzoic acid) convert the thioxo group to sulfoxide or sulfone derivatives, altering electronic properties.
-
Pyrido-pyrimidine core oxidation : The heterocyclic system may undergo oxidative degradation under harsh conditions, though stability studies are needed to confirm .
Ring-Opening Reactions
The thiazolidinone ring can undergo base-mediated ring opening:
-
Nucleophilic attack : Strong bases (e.g., hydroxide ions) cleave the ring, releasing H₂S and forming a thiolactone intermediate.
-
Functional group exposure : This reaction exposes reactive sites for further derivatization, such as amide bond formation.
Electrophilic Substitution
The pyrido[1,2-a]pyrimidin-4-one core may participate in electrophilic substitution:
-
Halogenation : Introduce halogen atoms (e.g., bromine) at electron-rich positions, guided by the aromatic system’s electron density distribution .
-
Coupling reactions : Potential for cross-coupling (e.g., Suzuki) if halogenated, enabling synthesis of bioisosteric analogs .
Reaction Conditions and Products Table
| Reaction Type | Functional Group Involved | Typical Reagents | Key Products |
|---|---|---|---|
| Alkylation | Amino group | Methyl iodide, alkyl halides | Quaternary ammonium salts |
| Ketone reduction | 4-oxo group | NaBH₄, LiAlH₄ | Secondary alcohol |
| Thioxo oxidation | 2-thioxo group | H₂O₂, mCPBA | Sulfoxide/sulfone derivatives |
| Ring-opening | Thiazolidinone ring | Strong bases (OH⁻) | Thiolactone intermediates |
| Electrophilic substitution | Pyrido-pyrimidine core | Halogens, coupling agents | Halogenated derivatives, coupled analogs |
Research Findings and Implications
The compound’s reactivity profile suggests versatility in medicinal chemistry applications:
-
Targeted modifications : Substitution at the amino group or oxidation of the thioxo group could tailor its pharmacokinetic properties .
-
Derivative synthesis : Ring-opening reactions enable access to structurally diverse analogs for SAR (structure-activity relationship) studies.
-
Stability considerations : Oxidation of the thiazolidinone moiety may impact biological activity, necessitating careful control of reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone-Pyrimidinone Hybrid Scaffolds
Key Observations :
- Substituent Effects : The cyclohexyl group in the target compound confers higher lipophilicity (logP ≈ 3.8) compared to phenyl (logP ≈ 2.5) or chlorophenyl (logP ≈ 3.1) analogues . This may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., 10b’s 4-chlorophenyl) show improved anti-inflammatory activity, suggesting the target compound’s cyclohexyl group (electron-neutral) may prioritize stability over potency .
Electrochemical and Redox Properties
Rhodanine derivatives (e.g., (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones) exhibit reversible redox behavior at −0.35 to −0.50 V (vs. Ag/AgCl), attributed to the thioxo group’s electron-deficient nature . The target compound’s thiazolidinone-thioxo system likely shares similar redox activity, which could be exploited in pro-drug designs requiring enzymatic or electrochemical activation .
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), the target compound would exhibit moderate similarity (Tanimoto ≈ 0.65–0.75) to rhodanine-based anti-inflammatories (e.g., 10a–b) due to shared thiazolidinone-pyrimidinone motifs . Lower similarity (Tanimoto < 0.5) is expected with dithiazole derivatives () due to divergent core structures .
Q & A
Q. Critical Factors :
- Base Selection : Trialkylamines (e.g., Et₃N) enhance yields in pyridylamine coupling steps by neutralizing HCl byproducts .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Cyclization steps often require reflux (80–120°C) to drive reactions to completion .
Q. Experimental Design :
- Parallel Synthesis : Prepare derivatives with varied substituents (e.g., aryl, alkyl) .
- Bioassays : Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7).
Q. Data Contradiction Resolution :
- If conflicting bioactivity arises (e.g., high in vitro but low in vivo activity), use molecular dynamics simulations to assess binding stability or check metabolic stability via liver microsome assays .
Advanced: How can researchers resolve contradictions in observed vs. predicted spectroscopic data?
Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
Tautomer Analysis : Use DFT to calculate energy differences between tautomers (e.g., thione vs. thiol forms) .
Solvent Correction : Apply PCM (Polarizable Continuum Model) in NMR simulations to match experimental shifts .
X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .
Example : A predicted ¹H NMR shift at δ 7.8 (pyrimidine H) may appear at δ 8.1 due to solvent-induced deshielding; DMSO-d₆ vs. CDCl₃ comparisons are critical .
Advanced: What methodologies assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR, CDK2). Key interactions:
- Thioxo group with ATP-binding pocket cysteine residues.
- Pyrido[1,2-a]pyrimidinone core π-stacking with hydrophobic residues .
Kinase Profiling : Use a panel assay (e.g., Eurofins KinaseProfiler) to measure IC₅₀ values.
Resistance Testing : Evaluate mutations (e.g., T790M in EGFR) via site-directed mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
